molecular formula C6H4BrF3N2 B090265 2-Bromo-5-(trifluoromethyl)pyridin-3-amine CAS No. 1211515-87-5

2-Bromo-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B090265
CAS No.: 1211515-87-5
M. Wt: 241.01 g/mol
InChI Key: FJDWPMVYWMIGKO-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H4BrF3N2 It is a pyridine derivative characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fifth position, and an amine group at the third position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine typically involves the bromination of 5-(trifluoromethyl)pyridin-3-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds with a trifluoromethyl group.

    Reduction Reactions: The major product is 5-(trifluoromethyl)pyridin-3-amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both a bromine atom and an amine group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of biologically active compounds and materials with specialized properties .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDWPMVYWMIGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543139
Record name 2-Bromo-5-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211515-87-5
Record name 2-Bromo-5-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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